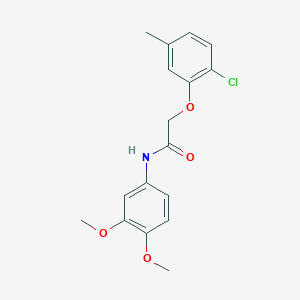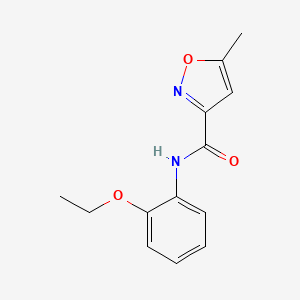![molecular formula C17H16N4 B5127039 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, also known as AMP, is a pyrazine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to inhibit the activity of nuclear factor-kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to possess antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to possess antiangiogenic activity, with studies demonstrating its ability to inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has several advantages for lab experiments, including its ability to inhibit tumor growth and reduce inflammation, as well as its antioxidant and antiangiogenic properties. However, there are also limitations to using 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for the investigation of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, including the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine for therapeutic use. Finally, the potential use of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine in combination with other agents for the treatment of cancer and inflammation should be investigated.
合成法
The synthesis of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been achieved through various methods, including the reaction of 2-acetylpyrazine with 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid with 2-bromo-3-methylpyrazine, followed by the addition of a palladium catalyst.
科学的研究の応用
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
特性
IUPAC Name |
2-methyl-3-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-10-21-11-7-16(20-21)14-5-4-6-15(12-14)17-13(2)18-8-9-19-17/h3-9,11-12H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSYCGSWZHGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)